4-(Hydroxymethyl)-4-azepanol
Description
4-(Hydroxymethyl)-4-azepanol is a hypothetical derivative of azepane, a seven-membered cyclic amine. The compound features both a hydroxyl (-OH) and a hydroxymethyl (-CH$_2$OH) group at the 4-position of the azepane ring (Figure 1).
Properties
CAS No. |
884586-69-0 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 |
IUPAC Name |
4-(hydroxymethyl)azepan-4-ol |
InChI |
InChI=1S/C7H15NO2/c9-6-7(10)2-1-4-8-5-3-7/h8-10H,1-6H2 |
InChI Key |
MKPXURNJQSOPIP-UHFFFAOYSA-N |
SMILES |
C1CC(CCNC1)(CO)O |
Canonical SMILES |
C1CC(CCNC1)(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: 4-Azepanol (Hexahydro-1H-azepin-4-ol)
Structure : Azepane ring with a hydroxyl group at the 4-position.
Molecular Weight : 115.18 g/mol (base compound); hydrochloride salt (151.63 g/mol) is commercially available .
Key Differences :
- Lacks the hydroxymethyl group, reducing steric bulk and hydrogen-bonding capacity.
Aromatic Analog: 4-(Hydroxymethyl)phenol
Structure : Benzene ring with hydroxyl and hydroxymethyl groups at the 4-position.
Molecular Weight : 124.14 g/mol .
Key Differences :
- Aromatic vs. aliphatic ring systems: The benzene ring in 4-(Hydroxymethyl)phenol confers rigidity and planar geometry, contrasting with the flexible azepane ring.
- Acidity: The phenolic -OH (pKa ~10) is more acidic than the aliphatic -OH in azepanol derivatives (pKa ~15–16).
Cycloalkane Derivatives: 4-[4-(Hydroxymethyl)cyclohexyl]phenol
Structure: Cyclohexane ring with hydroxymethyl and phenol substituents. Molecular Weight: ~234 g/mol (calculated) . Pharmacological Activity:
Heterocyclic Compound: 5-Hydroxymethylfurfural (5-HMF)
Structure : Furan ring with hydroxymethyl and aldehyde groups.
Molecular Weight : 126.11 g/mol .
Natural Occurrence : Found in herbal extracts (e.g., Alpiniae oxyphyllae and Castanea mollissima) and linked to antioxidant activity.
Key Differences :
- The furan ring’s conjugated system contrasts with azepane’s saturated structure, affecting electronic properties and metabolic stability.
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Impact of Hydroxymethyl Groups : In cyclohexane derivatives (), the hydroxymethyl group enhances ERβ binding by optimizing ligand-receptor distance. A similar effect may occur in azepane derivatives, though the nitrogen atom could introduce additional hydrogen-bonding interactions .
- Ring Size and Flexibility: Larger rings (e.g., azepane vs. However, excessive flexibility might reduce selectivity .
- Synthetic Feasibility: The synthesis of 4-azepanol derivatives () suggests that introducing a hydroxymethyl group via reductive amination or alkylation could be feasible, though steric hindrance may pose challenges.
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